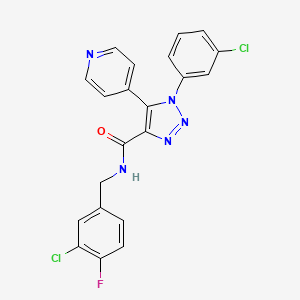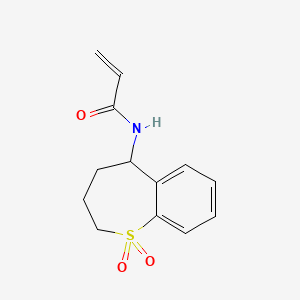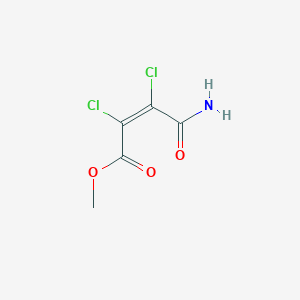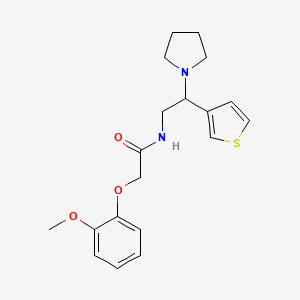
N-(3-chloro-4-fluorobenzyl)-1-(3-chlorophenyl)-5-pyridin-4-yl-1H-1,2,3-triazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(3-chloro-4-fluorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine (VU0418506)” is a novel positive allosteric modulator of the metabotropic glutamate receptor 4 (mGlu4) .
Synthesis Analysis
The synthesis of this compound involves several chemical reactions, but the specific steps are not detailed in the available resources .Molecular Structure Analysis
The molecular structure analysis would typically involve techniques such as NMR spectroscopy and mass spectrometry. The document mentions that NMR spectra were recorded on a 400 MHz AMX Bruker NMR spectrometer .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound are not detailed in the available resources .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound, such as its solubility, melting point, and stability, are not detailed in the available resources .Aplicaciones Científicas De Investigación
Medicinal Chemistry Applications
Compounds with the triazole core, such as the one described, often exhibit significant biological activity. For example, triazole derivatives have been explored for their potential as antimicrobial and antitubercular agents. The synthesis and evaluation of triazole derivatives for inhibiting Mycobacterium tuberculosis and their cytotoxicity profile highlight the medicinal chemistry applications of such molecules (Jeankumar et al., 2013). Furthermore, triazole compounds have been evaluated for antioxidant properties, showcasing their potential in addressing oxidative stress-related diseases (Bekircan et al., 2008).
Materials Science and Polymer Research
The structure of the compound indicates potential utility in materials science, especially in the synthesis of novel polymers and materials. Aromatic polyamides and polymeric materials derived from similar chemical structures exhibit high thermal stability and solubility in organic solvents, making them suitable for advanced material applications. These materials find use in electronics, coatings, and as films due to their exceptional properties (Yang et al., 1999).
Chemical Synthesis and Methodology
The compound's structure, incorporating fluorobenzyl and triazole moieties, suggests its potential use as a building block in chemical synthesis. Research into the synthesis of triazole-based compounds often explores novel methodologies for constructing complex molecules with potential applications ranging from medicinal chemistry to materials science. For instance, the development of efficient synthetic routes to triazole derivatives highlights the versatility and importance of these structures in chemical synthesis (Kiselyov, 2006).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
N-[(3-chloro-4-fluorophenyl)methyl]-1-(3-chlorophenyl)-5-pyridin-4-yltriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14Cl2FN5O/c22-15-2-1-3-16(11-15)29-20(14-6-8-25-9-7-14)19(27-28-29)21(30)26-12-13-4-5-18(24)17(23)10-13/h1-11H,12H2,(H,26,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HECQPXDIJASMDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)N2C(=C(N=N2)C(=O)NCC3=CC(=C(C=C3)F)Cl)C4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14Cl2FN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[5-(3-fluoro-4-methylanilino)-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]-N~1~-(4-methoxyphenyl)acetamide](/img/structure/B2975136.png)

![N-(2,5-difluorophenyl)-5-methyl-2,4-dioxo-3-phenyl-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2975138.png)
![2-chloro-N-(5-{[4-cyano-2-(trifluoromethyl)phenyl]methyl}-1,3-thiazol-2-yl)pyridine-4-carboxamide](/img/structure/B2975139.png)
![2-(4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazin-1-yl)-N-(3-morpholinopropyl)acetamide](/img/structure/B2975140.png)





![N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-chloro-N-(2-methoxyethyl)pyridine-4-carboxamide](/img/structure/B2975150.png)

![5-Methyl-7-(pyridin-3-yl)-2-(pyridin-4-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2975156.png)
![2-cyclohexyl-N-(2,3,7-trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)acetamide](/img/structure/B2975157.png)
